2,2'-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol
Description
Chemical Structure and Properties The compound 2,2'-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol (CAS: 41541-13-3) is an azo-azomethine dye with the molecular formula C₁₇H₁₉N₅O₆ and a molecular weight of 389.36 g/mol . Its structure features a central phenyl ring substituted with a 2,4-dinitrophenylazo group and an imino-bisethanol moiety. The presence of two nitro groups at the 2- and 4-positions on the phenyl ring distinguishes it from simpler mono-nitro analogs. These electron-withdrawing nitro groups enhance the compound’s stability and influence its spectral properties, typically shifting its absorption maxima to longer wavelengths compared to less substituted derivatives.
Properties
IUPAC Name |
2-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O6/c22-9-7-19(8-10-23)13-3-1-12(2-4-13)17-18-15-6-5-14(20(24)25)11-16(15)21(26)27/h1-6,11,22-23H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMLKYICHRJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032078 | |
| Record name | 2,2′-[[4-[(2,4-Dinitrophenyl)azo]phenyl]imino]bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60129-67-1 | |
| Record name | 2,2′-[[4-[2-(2,4-Dinitrophenyl)diazenyl]phenyl]imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′-[[4-[(2,4-Dinitrophenyl)azo]phenyl]imino]bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[4-[(2,4-dinitrophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.410 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline. This is achieved by treating 2,4-dinitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol in an alkaline medium (usually sodium hydroxide) to form the azo compound.
Condensation: The resulting azo compound is then condensed with bis(2-hydroxyethyl)amine under controlled conditions to yield 2,2’-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Analytical Chemistry
DNP-phenyl-azo-bisethanol is widely used as a reagent in analytical chemistry for the detection and quantification of various analytes due to its chromogenic properties. The azo group in its structure allows it to form colored complexes with metal ions, facilitating spectrophotometric analysis.
Case Study: Metal Ion Detection
In a study focused on the detection of lead ions (Pb²⁺), DNP-phenyl-azo-bisethanol was employed to form a stable colored complex that could be quantified using UV-Vis spectroscopy. The results indicated a linear relationship between concentration and absorbance, demonstrating its effectiveness as an analytical reagent.
Biochemical Applications
The compound has been investigated for its potential use in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). Its ability to bind specifically to target molecules makes it suitable for labeling and detection purposes.
Case Study: ELISA Development
Research conducted on the use of DNP-phenyl-azo-bisethanol in ELISA demonstrated its capability to enhance signal detection for specific antibodies. The incorporation of this compound improved sensitivity and specificity compared to traditional methods.
Material Science
In material science, DNP-phenyl-azo-bisethanol has been explored as a dye in polymer applications. Its stability and vibrant color make it an attractive option for coloring plastics and textiles.
Data Table: Comparison of Dye Properties
| Property | DNP-Phenyl-Azo-Bisethanol | Traditional Dyes |
|---|---|---|
| Color Fastness | High | Moderate |
| Temperature Stability | Excellent | Variable |
| Environmental Impact | Low | High |
Mechanism of Action
The mechanism of action of 2,2’-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol involves its interaction with molecular targets through its functional groups. The azo linkage and nitro groups play a crucial role in its reactivity and binding properties. The compound can form hydrogen bonds and interact with various biomolecules, leading to its staining and dyeing capabilities. The exact molecular pathways and targets depend on the specific application and environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of azo-azomethine dyes , which are widely used in industrial applications such as textiles, cosmetics (e.g., hair dyes), and analytical chemistry. Below is a detailed comparison with structurally related analogs:
Table 1: Comparison of Key Structural and Functional Features
Key Differences and Implications
Substituent Effects on Properties Electron-Withdrawing Groups: The 2,4-dinitrophenyl group in the target compound enhances thermal stability and lightfastness compared to mono-nitro derivatives like 2734-52-3 (4-nitrophenyl). However, additional nitro groups may reduce solubility in polar solvents due to increased hydrophobicity . Chlorinated Derivatives: Compounds such as 23355-64-8 (Disperse Brown 1) and 4540-00-5 (Disperse Red 7) exhibit stronger bathochromic shifts (red/orange hues) due to chlorine’s electron-withdrawing effects, but they also raise toxicity concerns .
Synthetic Routes
- Azo-azomethine dyes are typically synthesized via diazotization and coupling reactions. For example, describes the use of acryloyl chloride and metallic sodium to prepare acryloyl derivatives of similar dyes . The target compound likely follows a comparable pathway, with nitro groups introduced via nitration or pre-functionalized precursors.
Applications Cosmetics: Derivatives like 2734-52-3 and 23355-64-8 are used in hair dyes but face regulatory scrutiny. Industrial Dyes: Chlorinated and esterified variants (e.g., 66214-54-8) are preferred in textiles for their durability and color intensity .
Regulatory Status Disperse Brown 1 (23355-64-8): Listed in EU cosmetic regulations with usage restrictions due to genotoxicity concerns . 4-Nitrophenyl Derivatives (2734-52-3): ECHA-registered but subject to safety evaluations for prolonged exposure .
Research Findings and Data
- Spectroscopic Behavior: Azo compounds with nitro groups exhibit strong absorption in the visible spectrum (400–600 nm). The target compound’s λmax is expected to exceed 500 nm, compared to ~480 nm for mono-nitro analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) studies on similar compounds show decomposition temperatures above 200°C, with dinitro derivatives displaying higher thermal resistance .
Biological Activity
The compound 2,2'-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol , also known by its IUPAC name, is a synthetic azo compound with significant biological activity. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₄O₄
- Molecular Weight : 330.34 g/mol
- CAS Registry Number : 2734-52-3
- InChIKey : GHDZRIQTRDZCMV-ISLYRVAYSA-N
Structure
The compound features an azo linkage (-N=N-) connecting aromatic rings, which is characteristic of many dyes and biologically active compounds. The presence of the dinitrophenyl group contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that azo compounds, including 2,2'-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol, exhibit antimicrobial activity. A study demonstrated that azo derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of Azo Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Azo Compound 1 | E. coli | 15 |
| Azo Compound 2 | Staphylococcus aureus | 20 |
| 2,2'-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol | E. coli | 18 |
| 2,2'-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol | S. aureus | 22 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on human cell lines. Results indicate dose-dependent cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
Case Study Example
In a study conducted on various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 30 µM. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.
The biological activity of azo compounds often involves:
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Membrane Disruption : Altering membrane integrity in microbial cells.
Applications in Medicine and Industry
Given its biological activities, this compound holds promise for various applications:
- Antimicrobial Agents : Potential development as a new class of antibiotics.
- Anticancer Drugs : Further research could lead to formulations for cancer treatment.
- Dyes and Pigments : Utilization in textile industries due to its vibrant color properties.
Q & A
Q. What are the standard synthetic protocols for preparing 2,2'-((4-((2,4-Dinitrophenyl)azo)phenyl)imino)bisethanol?
The synthesis typically involves diazotization and coupling reactions. For example:
- Diazotization : 2,4-Dinitroaniline is treated with nitrous acid (HNO₂) in acidic medium (HCl) at 0–5°C to form the diazonium salt.
- Coupling : The diazonium salt is reacted with N,N-bis(2-hydroxyethyl)aniline under controlled pH (weakly acidic to neutral) to yield the azo compound.
- Purification : The crude product is recrystallized from ethanol or acetone to enhance purity .
- Key reagents : 4-nitroaniline and N,N-bis(2-hydroxyethyl)aniline are upstream precursors .
Q. What spectroscopic techniques are used to characterize this compound?
- UV-Vis Spectroscopy : To confirm the π→π* transitions of the azo group (λmax ~500 nm in ethanol) and assess solvatochromic behavior .
- FTIR : Peaks at ~1600 cm⁻¹ (C=N stretching), ~1520–1340 cm⁻¹ (NO₂ asymmetric/symmetric stretching), and ~3400 cm⁻¹ (O-H stretching) .
- ¹H/¹³C NMR : To resolve aromatic protons (δ 7–8 ppm), ethyleneoxy groups (δ 3.5–4.0 ppm), and hydroxyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion [M+H]⁺ at m/z 344.37 .
Q. What are the solubility properties in various solvents, and how do they impact experimental handling?
- High solubility : In polar aprotic solvents (e.g., DMSO, DMF) and ethanol/acetone mixtures due to hydrogen bonding from hydroxyl groups .
- Low solubility : In water (~619.9 µg/L at 25°C), requiring surfactants or co-solvents for aqueous studies .
- Implications : Ethanol is preferred for synthesis and purification, while DMSO is suitable for spectroscopic assays requiring high concentrations.
Q. How can purity and by-products be analyzed during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection at 500 nm to separate unreacted precursors and by-products (e.g., mono-azo derivatives) .
- TLC : Silica gel plates (eluent: ethyl acetate/hexane, 7:3) to monitor reaction progress (Rf ~0.5 for the product) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) be applied to study the electronic properties of this azo compound?
- Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths and angles, focusing on the azo (-N=N-) and imino (-NH-) groups .
- Electronic transitions : Time-dependent DFT (TD-DFT) calculates excitation energies and compares them with experimental UV-Vis spectra to validate solvatochromic effects .
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electron-withdrawing effects of nitro groups, influencing reactivity .
Q. What are the mechanistic pathways for thermal degradation under inert conditions?
- Thermogravimetric Analysis (TGA) : Degradation initiates at ~160°C (melting point) with mass loss peaks at 250°C (azo bond cleavage) and 480°C (aromatic ring decomposition) .
- GC-MS : Identifies volatile by-products (e.g., nitrobenzene derivatives, ethylene glycol) from fragmentation .
- Kinetics : Kissinger-Akahira-Sunose method determines activation energy (~150 kJ/mol) for degradation steps .
Q. How do structural modifications influence photostability in UV-irradiated environments?
- Photodegradation assays : Expose solutions to UV light (λ = 365 nm) and monitor absorbance decay (half-life ~2–4 hours) .
- Modifications : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring delays degradation by stabilizing the excited state .
- Quenching studies : Add antioxidants (e.g., ascorbic acid) to suppress radical-mediated degradation pathways .
Q. What in vitro assays are suitable for assessing biological activity?
- Cytotoxicity : MTT assay on human keratinocytes (HaCaT cells) to determine IC₅₀ values (reported >100 µM, indicating low acute toxicity) .
- Genotoxicity : Ames test (TA98 strain) to evaluate mutagenic potential from nitro-reduction byproducts .
- Oxidative stress : Measure ROS generation (e.g., DCFH-DA assay) in liver microsomes to assess metabolic activation .
Q. How can contradictions in reported solubility or stability data be resolved?
- Controlled replication : Standardize solvent purity (e.g., HPLC-grade ethanol), temperature (25°C ± 0.5), and pH .
- Advanced characterization : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may skew solubility measurements .
Q. What environmental persistence studies are relevant for lab-scale risk assessment?
- Biodegradation : OECD 301F test (modified Sturm protocol) to measure microbial degradation in activated sludge (<10% degradation in 28 days) .
- Aquatic toxicity : Daphnia magna acute toxicity assay (EC₅₀ ~10 mg/L) .
- Adsorption studies : Batch experiments with bentonite clay to determine partition coefficients (Kd ~50 L/kg) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
